tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Overview
Description
Scientific Research Applications
Synthetic Applications and Environmental Impact
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. However, studies have raised concerns about the environmental occurrence, human exposure, and potential toxicity of SPAs. SPAs like BHT and DBP have been detected in various environmental matrices and human samples, suggesting the need for future research on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Applications in N-heterocycles Synthesis
The use of tert-butanesulfinamide, a compound related to tert-butyl groups, in the stereoselective synthesis of amines and N-heterocycles highlights the significance of tert-butyl-related compounds in medicinal chemistry and drug synthesis. This methodology facilitates access to structurally diverse piperidines and other N-heterocycles, underscoring the role of tert-butyl derivatives in developing therapeutically relevant compounds (Philip et al., 2020).
Glycerol Etherification Mechanisms
Research on glycerol etherification processes, which involve tert-butyl alcohol (TBA) derivatives, provides insights into the synthesis of various ether compounds with potential industrial applications. Understanding the reaction mechanisms and conditions that favor the formation of mono, di, and tri-tert-butyl glycerol ethers can inform the development of more efficient and environmentally friendly synthetic routes (Palanychamy et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Tert-Butyl 1-[3-(Trifluoromethyl)Benzyl]Piperidin-4-ylCarbamate is the bacterial cytoplasmic membrane . This membrane plays a crucial role in maintaining the integrity and functionality of bacterial cells.
Mode of Action
This compound interacts with the bacterial cytoplasmic membrane, causing its depolarization . This interaction suggests a dissipation of the bacterial membrane potential, which is a key mechanism of its antibacterial action .
Result of Action
The action of this compound results in strong bactericidal properties against susceptible and drug-resistant Gram-positive bacteria . It has shown effectiveness against fatal drug-resistant strains such as Staphylococcus aureus (methicillin-resistant, MRSA; vancomycin-intermediate, VISA) and Enterococcus faecium (vancomycin-resistant, VREfm) at low concentrations comparable to last resort antibiotics .
Properties
IUPAC Name |
tert-butyl N-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)22-15-7-9-23(10-8-15)12-13-5-4-6-14(11-13)18(19,20)21/h4-6,11,15H,7-10,12H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTADSCWSMXYPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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